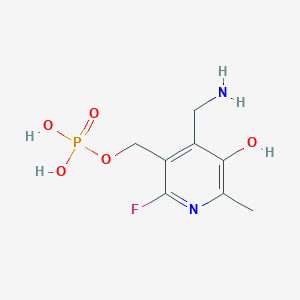

6-Fluoropyridoxamine 5'-phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42242-44-4 |

|---|---|

Molecular Formula |

C8H12FN2O5P |

Molecular Weight |

266.16 g/mol |

IUPAC Name |

[4-(aminomethyl)-2-fluoro-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H12FN2O5P/c1-4-7(12)5(2-10)6(8(9)11-4)3-16-17(13,14)15/h12H,2-3,10H2,1H3,(H2,13,14,15) |

InChI Key |

COBYGQMYKFHSIU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=N1)F)COP(=O)(O)O)CN)O |

Canonical SMILES |

CC1=C(C(=C(C(=N1)F)COP(=O)(O)O)CN)O |

Other CAS No. |

42242-44-4 |

Synonyms |

6-fluoropyridoxamine 5'-phosphate 6-FPMP |

Origin of Product |

United States |

Molecular Mechanisms of Enzymatic Interaction

Investigation of Target Enzyme Specificity and Recognition

6-F-PMP exhibits a notable specificity for certain enzymes, primarily those that utilize PLP as a cofactor. The introduction of a fluorine atom at the 6-position of the pyridoxamine (B1203002) ring influences the electronic properties of the molecule, which in turn affects its interaction with enzyme active sites.

Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are a large and diverse group, catalyzing a wide array of reactions primarily in amino acid metabolism. nih.govnih.gov These enzymes typically bind PLP in their active site through a Schiff base linkage with a lysine (B10760008) residue. frontiersin.orgdrugbank.com 6-F-PMP, as an analogue of pyridoxamine 5'-phosphate (PMP), which is an intermediate in transamination reactions, can interact with these enzymes. wikipedia.org

The specificity of PLP-dependent enzymes is dictated by the precise orientation of the substrate in the active site, which determines which bond to the α-carbon of the amino acid will be cleaved. wikipedia.orgnih.gov The interaction of 6-F-PMP with these enzymes is therefore highly dependent on the specific architecture of the active site of each enzyme.

The binding of ligands, including coenzyme analogues like 6-F-PMP, to enzyme active sites often induces conformational changes. These changes are crucial for catalysis and can be probed using various spectroscopic techniques. The fluorine atom in 6-F-PMP provides a sensitive NMR probe to monitor such changes. nih.gov

In the case of cytosolic aspartate aminotransferase, NMR studies have revealed that the binding of 6-F-PMP and its subsequent interactions with substrates or inhibitors lead to distinct changes in the chemical environment of the fluorine nucleus. nih.gov These changes reflect alterations in the protonation state of the ring nitrogen and the conformation of the active site. nih.gov For instance, the binding of dicarboxylate inhibitors to the 6-F-PLP-reconstituted enzyme markedly alters the tautomeric equilibrium of the internal Schiff base. nih.gov

Furthermore, in enzymes like pyridoxine (B80251) 5′-phosphate oxidase (PNPO), the binding of the substrate and its conversion to product leads to a conformational change from an "open" to a "closed" state, where specific amino acid residues form a lid over the active site. wikipedia.org While direct studies on 6-F-PMP's effect on PNPO's conformation are limited, it is plausible that as a substrate analogue, it would induce similar, though perhaps not identical, conformational dynamics.

Kinetic Analyses of Enzyme Inhibition and Modulation

Kinetic studies are essential for quantifying the effect of compounds like 6-F-PMP on enzyme activity. These analyses can determine the mode of inhibition and the affinity of the compound for the enzyme.

While specific inhibition constants (Ki) for 6-F-PMP with a wide range of enzymes are not extensively documented in the readily available literature, the general principles of enzyme inhibition can be applied. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) describes how the inhibitor interacts with the enzyme and substrate. researchgate.net

For PLP-dependent enzymes, compounds that are structurally similar to the natural substrate or cofactor often act as competitive inhibitors, binding to the same site as the substrate. Given that 6-F-PMP is an analogue of PMP, it is likely to act as a competitive inhibitor for enzymes that bind PMP. For instance, in the context of pyridoxine 5'-phosphate oxidase, which converts PMP to PLP, 6-F-PMP would be expected to compete with PMP for binding to the active site. ebi.ac.uk

The determination of inhibition constants typically involves measuring enzyme activity at various substrate and inhibitor concentrations and fitting the data to the appropriate kinetic models. researchgate.netnih.gov

Pre-steady-state kinetics allows for the investigation of the individual steps in the enzymatic reaction, including the initial binding of a substrate or inhibitor and subsequent conformational changes, which occur before the reaction reaches a steady state. nih.govresearchgate.net These studies often employ rapid-mixing techniques, such as stopped-flow spectrophotometry or fluorometry, to observe these fast initial events. nih.govanalytik.co.uk

For 6-F-PMP, pre-steady-state kinetic studies could provide valuable insights into the rate of its binding to an enzyme and the formation of the initial enzyme-inhibitor complex. For example, in the study of pyridoxal kinase, pre-steady-state kinetics revealed that the inhibitor adenosine (B11128) tetraphosphopyridoxal forms an initial weak complex with the enzyme before a tighter, more slowly-reversing complex is formed. nih.gov Similar detailed mechanistic information could be obtained for the interaction of 6-F-PMP with its target enzymes. The fluorine NMR signal of 6-F-PMP could also be a powerful tool in such studies to monitor the formation of different intermediate species in real-time. nih.gov

Structural Basis of Enzyme-Compound Complex Formation

Understanding the three-dimensional structure of an enzyme in complex with an inhibitor like 6-F-PMP is crucial for elucidating the precise molecular interactions that govern binding and inhibition. X-ray crystallography and NMR spectroscopy are the primary techniques used for this purpose.

In the case of pyridoxine 5′-phosphate oxidase, the FMN cofactor is located in a deep cleft, and the substrate binds nearby. wikipedia.orgvcu.edu The structure of E. coli PNPO has been solved in complex with PLP at both the active site and an allosteric site. mdpi.comnih.govpreprints.org It is expected that 6-F-PMP would bind in the active site in a similar orientation to the natural substrate, PMP, with the phosphate (B84403) group making key interactions and the fluorinated pyridine (B92270) ring positioned for catalysis or inhibition. The fluorine atom would likely be in close proximity to specific active site residues, and its electronic properties could influence the local environment and the strength of the binding interactions.

Interactive Data Table: Properties of 6-Fluoropyridoxamine 5'-phosphate Interaction with Cytosolic Aspartate Aminotransferase

| Property | Observation | Reference |

| Enzyme Activity | Reconstituted enzyme retains ~42% of native activity. | nih.gov |

| Substrate Binding | Binds substrates and dicarboxylate inhibitors normally. | nih.gov |

| Coenzyme Binding | Binds in a dipolar ionic ring form, similar to the natural coenzyme. | nih.gov |

| NMR Probe | 19F nucleus serves as a sensitive probe for active site environment. | nih.gov |

| Ring Nitrogen pKa (bound) | ~8.2 | nih.gov |

Advanced Spectroscopic Probes for Active Site Conformational Changes

The study of enzyme active sites and the subtle conformational changes that occur during substrate binding and catalysis is fundamental to understanding their function. This compound has emerged as a powerful spectroscopic probe, particularly in the context of enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. The introduction of a fluorine atom at the 6-position of the pyridoxamine ring provides a sensitive reporter group for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed investigation of the electronic and structural dynamics within the enzyme's active site.

Research on cytosolic aspartate aminotransferase has demonstrated the utility of this compound and its counterpart, 6-fluoropyridoxal (B1227776) 5'-phosphate, as probes. nih.gov Although the fluorine substitution significantly reduces the basicity of the pyridine ring nitrogen by a factor of over 10,000, these modified coenzymes still bind to the apoenzyme primarily in their dipolar ionic forms, similar to the natural coenzymes. nih.gov The enzyme reconstituted with the fluorinated coenzymes retains a substantial portion of its catalytic activity, approximately 42% of the native enzyme, and maintains its ability to bind substrates and inhibitors in a normal fashion. nih.gov

The key advantage of using the 6-fluoro analogues lies in the sensitivity of the ¹⁹F NMR chemical shift to the local microenvironment. This sensitivity allows for the direct observation of changes in the protonation state of the pyridine ring nitrogen and the imine or hydroxyl group of the coenzyme. nih.gov For instance, in studies with bound this compound, NMR measurements have shown that the ring nitrogen is protonated at a pH of 7 or lower. nih.gov As the pH increases, it becomes deprotonated with a pKa of approximately 8.2. nih.gov

| Spectroscopic Data for 6-Fluorinated Coenzymes in Cytosolic Aspartate Aminotransferase | |

| Parameter | Value/Observation |

| Catalytic Activity of Enzyme with 6-Fluorinated Coenzymes | ~42% of native enzyme |

| pKa of Ring Nitrogen Deprotonation (Bound this compound) | ~8.2 |

| pKa of Schiff Base Protonation (Bound 6-Fluoropyridoxal 5'-phosphate) | ~7.1 |

| Observed Tautomers of Bound 6-Fluoropyridoxal 5'-phosphate Schiff Base | Ketoenamine and Enolimine |

| Effect of Dicarboxylate Inhibitors on Tautomeric Ratio | Marked alteration |

Computational Modeling and Molecular Dynamics Simulations of Binding Events

Computational modeling and molecular dynamics (MD) simulations provide a powerful lens through which to examine the binding events of coenzymes like this compound at an atomic level of detail. These in silico techniques complement experimental methods by offering dynamic insights into the interactions and conformational changes that are often difficult to capture through static experimental structures alone. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of the parent compound, pyridoxamine 5'-phosphate (PMP), and other enzyme-ligand systems are directly applicable.

MD simulations can be employed to model the process of this compound binding to its target apoenzyme. These simulations would typically start with the docked coenzyme in the active site, and then the system's trajectory is calculated over time by solving Newton's equations of motion for every atom. This allows for the visualization of how the coenzyme settles into its binding pocket and the network of interactions that stabilize it. Key interactions that would be monitored include hydrogen bonds between the phosphate group of the coenzyme and specific amino acid residues, as well as stacking interactions between the pyridine ring and aromatic residues in the active site.

Furthermore, these computational approaches are invaluable for understanding the conformational dynamics of the enzyme upon coenzyme binding. By comparing simulations of the apoenzyme (enzyme without the coenzyme) with the holoenzyme (enzyme with the coenzyme bound), researchers can identify key structural rearrangements. For instance, loops or domains of the enzyme may close over the active site to shield it from the solvent and create the precise geometry required for catalysis. The root-mean-square deviation (RMSD) of the protein backbone and the ligand can be calculated from the simulation trajectory to assess the stability of the binding pose. A stable binding is often characterized by a low and converging RMSD for the ligand.

Advanced computational techniques, such as free energy calculations, can also be used to predict the binding affinity of this compound to its target enzyme. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide quantitative estimates of the binding free energy, which can be compared with experimental data. These calculations dissect the energetic contributions to binding, such as electrostatic and van der Waals interactions, and the energetic cost of desolvation upon binding. Such detailed energetic analysis is crucial for understanding the driving forces behind coenzyme recognition and can guide the rational design of enzyme inhibitors or novel biocatalysts.

| Computational Approaches for Studying Coenzyme Binding | |

| Technique | Application |

| Molecular Docking | Predicts the initial binding pose of this compound in the enzyme active site. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-coenzyme complex over time, revealing conformational changes and interaction stability. |

| Root-Mean-Square Deviation (RMSD) Analysis | Quantifies the stability of the coenzyme's binding pose and the protein's structural integrity during the simulation. |

| Free Energy Calculations (e.g., MM/PBSA, FEP) | Estimates the binding affinity of the coenzyme to the enzyme and dissects the energetic contributions to binding. |

Advanced Methodologies for Investigating 6 Fluoropyridoxamine 5 Phosphate

Synthetic Methodologies for Radiolabeling and Isotopic Enrichment for Research Applications

While specific details on the radiolabeling of 6-Fluoropyridoxamine 5'-phosphate are not extensively documented in the provided search results, the principles of radiolabeling similar compounds for research applications are well-established. For instance, the synthesis of other radiolabeled compounds for biological investigation often involves incorporating a radioactive isotope, such as Iodine-125, through chemical reactions like copper(I)-mediated azide-alkyne cycloadditions. nih.gov This approach allows for the tracking and quantification of the molecule in biological systems. The synthesis of related fluorinated vitamin B6 analogs, such as 6-fluoro-5'-deoxypyridoxal, has been described, highlighting the chemical strategies available for modifying the pyridoxine (B80251) ring system. nih.gov

Strategic Incorporation of Reporter Atoms for Mechanistic Studies (e.g., 19F NMR)

The strategic placement of the fluorine atom at the 6-position of the pyridoxine ring in 6-FPMP serves as a powerful reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. nih.gov This allows for the direct observation of the local environment of the fluorine atom, providing a window into the electronic and structural changes occurring at the active site of enzymes.

The chemical and spectroscopic properties of 6-FPMP have been extensively investigated, particularly in the context of its interaction with enzymes like cytosolic aspartate aminotransferase. nih.gov Despite the electron-withdrawing nature of the fluorine substituent, which significantly reduces the basicity of the ring nitrogen, 6-FPMP binds to the apoenzyme predominantly in its dipolar ionic ring form, similar to the natural coenzyme. nih.gov The ¹⁹F NMR signal is highly sensitive to changes in the protonation state of the ring nitrogen. nih.gov For instance, in the bound state with cytosolic aspartate aminotransferase, the ring nitrogen of 6-FPMP is protonated at a pH of 7 or below and becomes deprotonated at a higher pH with a pKa of approximately 8.2. nih.gov This sensitivity allows for the detailed study of pH-dependent conformational changes and catalytic mechanisms within the enzyme's active site.

Biophysical Techniques for Ligand-Protein Interaction Characterization

The interaction of 6-FPMP with its target proteins, primarily pyridoxamine (B1203002) 5'-phosphate oxidase (PNPO), is crucial for its biological function. PNPO is a flavin mononucleotide (FMN)-dependent enzyme that converts PMP and pyridoxine 5'-phosphate (PNP) into the active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.comnih.gov Understanding the binding kinetics and thermodynamics of this interaction is fundamental to elucidating the enzyme's mechanism.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor molecular interactions in real-time. nih.govhelsinki.fi It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. nih.gov This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and subsequently the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

While specific SPR studies focused solely on 6-FPMP are not detailed in the provided results, the application of SPR to study the interaction of other ligands with their protein targets is well-documented. researchgate.netnih.gov For example, SPR has been used to analyze the binding of various therapeutic lysosomal enzymes to the cation-independent mannose 6-phosphate receptor. nih.gov The principles of SPR make it an ideal technique to quantify the binding kinetics of 6-FPMP to PNPO, providing data on how quickly the complex forms and dissociates. Such studies would involve immobilizing PNPO on the sensor chip and flowing different concentrations of 6-FPMP over the surface. researchgate.netwuxibiology.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular interactions. researchgate.netmdpi.com This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. researchgate.netnih.gov This comprehensive thermodynamic profile provides deep insights into the forces driving the interaction.

ITC has been widely used to study a variety of protein-ligand interactions. nih.govmdpi.com Although specific ITC data for the 6-FPMP and PNPO interaction is not available in the search results, the methodology is highly applicable. In a typical ITC experiment, a solution of 6-FPMP would be titrated into a solution containing PNPO, and the resulting heat changes would be measured. mdpi.com The data would reveal whether the binding is enthalpically or entropically driven, providing clues about the nature of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The binding of various pyridoxyl 5'-phosphate compounds to PNPO has been studied using spectroscopic methods, which showed that the binding perturbs the flavoprotein absorbance spectrum, indicating a direct interaction within the active site. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules in solution. nih.gov In the context of 6-FPMP, ¹⁹F NMR is particularly valuable for probing its interactions with proteins. nih.govnih.gov

Ligand-Observed NMR for Binding Epitope Mapping

Ligand-observed NMR is a powerful method for identifying the binding site of a small molecule on a larger protein. bruker.com In this approach, the NMR signals of the ligand are monitored upon the addition of the protein. Changes in the chemical shifts, line widths, or the observation of nuclear Overhauser effects (NOEs) between the ligand and the protein can reveal which parts of the ligand are in close proximity to the protein surface.

For 6-FPMP, ¹⁹F ligand-observed NMR experiments would be particularly informative. The single ¹⁹F signal of 6-FPMP would be monitored as PNPO is titrated into the sample. A change in the chemical shift or broadening of the ¹⁹F resonance upon binding would confirm the interaction. researchgate.net Furthermore, by using ¹H-¹⁹F heteronuclear NOE experiments, it would be possible to identify which protons on the protein are close to the fluorine atom of 6-FPMP, thereby mapping the binding epitope. nih.gov This approach provides residue-level information about the binding interface, which is critical for understanding the specificity of the interaction and for the rational design of inhibitors or probes. nih.gov

Protein-Observed NMR for Allosteric Effects and Conformational Perturbations

Protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to investigate the subtle changes in a protein's structure and dynamics upon the binding of a ligand, such as this compound. This methodology focuses on monitoring the NMR signals of the protein itself, which can reveal allosteric effects and conformational perturbations.

The introduction of a fluorine atom into pyridoxamine 5'-phosphate to create this compound provides a unique and highly sensitive spectroscopic handle. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent probe for NMR studies. Its chemical shift is exquisitely sensitive to the local electronic environment.

When this compound binds to a protein like cytosolic aspartate aminotransferase, the ¹⁹F NMR signal of the coenzyme is expected to change significantly. This change, or chemical shift perturbation, provides direct evidence of binding and can report on the specific environment of the fluorine atom within the protein's active site.

Detailed Research Findings

Research on this compound has demonstrated the utility of ¹⁹F NMR in studying its interaction with cytosolic aspartate aminotransferase. The fluorine nucleus acts as a convenient probe, sensitive to changes in the protonation state of the ring nitrogen of the coenzyme. nih.gov

NMR measurements have shown that the ring nitrogen of bound this compound is protonated at a pH of 7 or below and becomes deprotonated at a higher pH, with a pKa of approximately 8.2. nih.gov This finding is significant as it highlights a change in the electronic properties of the coenzyme upon binding to the enzyme.

While direct evidence of allosteric effects and major conformational perturbations induced by the binding of this compound is not extensively detailed in available literature, studies on the related compound, 6-fluoropyridoxal (B1227776) 5'-phosphate, have shown that the binding of dicarboxylate inhibitors markedly alters the tautomeric ratio of the Schiff base. nih.gov This suggests that ligand binding at a site distinct from the coenzyme can induce conformational changes that are propagated to the active site, influencing the coenzyme's state. It is plausible that similar allosteric mechanisms are at play when this compound is the bound coenzyme.

The following interactive data table summarizes the key findings from the available research. Due to the limited publicly available quantitative data, the table is concise.

| Parameter | Value/Observation | Significance | Reference |

| pKa of Ring Nitrogen (Bound) | ~8.2 | Indicates a change in the electronic environment of the coenzyme upon binding to cytosolic aspartate aminotransferase. | nih.gov |

| ¹⁹F NMR Probe Sensitivity | Sensitive to protonation state changes of the ring nitrogen. | Confirms the utility of the fluorine label in monitoring the local environment within the active site. | nih.gov |

Further research is necessary to elucidate the precise allosteric pathways and the full extent of the conformational perturbations induced by the binding of this compound to its target enzymes.

Applications As a Biochemical Probe in Enzymology and Metabolic Pathway Research

Discrimination of Pyridoxal (B1214274) Phosphate (B84403) Cofactor Binding Sites

The fluorine nucleus in 6-F-PMP acts as a convenient and sensitive spectroscopic probe for monitoring changes in the enzyme's active site. nih.gov Its chemical shift in ¹⁹F-NMR is highly responsive to alterations in the electronic environment, particularly the protonation state of the pyridine (B92270) ring nitrogen and the nearby imine group formed with amino acid substrates. nih.gov

In studies with cytosolic aspartate aminotransferase, the enzyme containing the modified 6-fluoro coenzymes was found to bind substrates and inhibitors in a manner similar to the native enzyme, retaining a significant portion (about 42%) of its catalytic activity. nih.gov This demonstrated that the fluoro-analog is a reliable substitute for the natural coenzyme. Using ¹⁹F-NMR, researchers were able to precisely measure the pKa of the bound 6-F-PMP ring nitrogen. The measurements revealed that the ring nitrogen is protonated at a pH of 7.0 or lower and becomes deprotonated at a higher pH, with a pKa of approximately 8.2. nih.gov This ability to directly observe the protonation state provides a clear window into the electrostatic environment of the cofactor binding site and how it changes in response to pH and the binding of substrates or inhibitors. nih.gov

| Probe | Enzyme | Method | Finding | pKa |

| 6-Fluoropyridoxamine 5'-phosphate | Cytosolic Aspartate Aminotransferase | ¹⁹F-NMR | Protonation state of the ring nitrogen | ~8.2 nih.gov |

| 6-Fluoropyridoxal (B1227776) 5'-phosphate | Cytosolic Aspartate Aminotransferase | ¹⁹F-NMR | Protonation of the internal Schiff base | ~7.1 nih.gov |

Elucidation of Reaction Mechanisms for PLP-Dependent Enzymes

PLP-dependent enzymes catalyze a wide array of reactions, including transamination, decarboxylation, and elimination, all of which proceed through a series of common intermediates. frontiersin.orgwikipedia.org 6-F-PMP and its derivatives have been instrumental in stabilizing and observing these intermediates, thereby clarifying the catalytic steps.

The transamination reaction begins with a transimination step, where the internal aldimine (PLP linked to an active-site lysine) is converted to an external aldimine (PLP linked to the amino acid substrate). frontiersin.orgosti.gov Studies using 6-F-PLP reconstituted in aspartate aminotransferase have provided detailed insights into the subsequent tautomerization process, which is central to transamination. nih.gov

In decarboxylation and elimination reactions, the PLP cofactor functions as an "electron sink," stabilizing the carbanionic intermediates that form upon the cleavage of a chemical bond. frontiersin.orgyoutube.com The electron-withdrawing nature of the fluorine atom at the C-6 position of the pyridine ring in 6-F-PMP enhances the electrophilicity of the cofactor. This modification influences the stability of the quinonoid intermediate, a key species in many PLP-catalyzed reactions, including decarboxylation. frontiersin.org By modulating the electronic properties of the cofactor, 6-F-PMP allows researchers to probe the sensitivity of the reaction rate to the electronic stabilization of these intermediates, offering a deeper understanding of the catalytic mechanism.

Investigation of Pyridoxal Metabolism and Salvage Pathways in Model Organisms

Humans and other animals cannot synthesize vitamin B6 de novo and rely on dietary intake and a "salvage pathway" to interconvert various B6 vitamers and produce the active cofactor, PLP. mdpi.comresearchgate.netnih.gov This pathway involves two key enzymes: pyridoxal kinase (PDXK) and pyridoxine (B80251) 5'-phosphate oxidase (PNPO). nih.gov Fluorinated analogs of B6 vitamers serve as valuable tools to investigate the specificity and mechanism of these crucial enzymes.

The salvage pathway enzymes are responsible for phosphorylating B6 vitamers and oxidizing the phosphorylated intermediates to yield PLP. nih.govnih.gov The unphosphorylated precursor, 6-fluoropyridoxamine, can be processed by these enzymes. It is a substrate for pyridoxal kinase (PDXK), which catalyzes its phosphorylation to produce this compound (6-F-PMP). medcraveonline.comnih.govnih.gov Subsequently, 6-F-PMP can be a substrate for pyridoxine 5'-phosphate oxidase (PNPO), which would oxidize it to 6-fluoropyridoxal 5'-phosphate (6-F-PLP). mdpi.comebi.ac.uk Studying the kinetics of these reactions provides insight into the substrate tolerance of the salvage pathway enzymes and how they handle modified vitamers.

The enzymes of the salvage pathway are potential targets for therapeutic intervention. nih.gov Analogs like 6-fluoropyridoxamine can act as competitive inhibitors of pyridoxal kinase, competing with the natural substrate, pyridoxamine (B1203002), for binding to the active site. nih.govvcu.edu Similarly, 6-F-PMP can competitively inhibit pyridoxamine 5'-phosphate oxidase. nih.gov Determining the inhibition constants (Ki) for these fluorinated analogs helps in quantifying their binding affinity and understanding the structure-activity relationships for enzyme inhibition. Such studies are foundational for designing more potent and specific inhibitors that could modulate vitamin B6 metabolism. nih.govnih.gov

Comparative Studies with Other Pyridoxal Phosphate Analogs

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition and Specificity

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and enzymology, aiming to connect the chemical structure of a compound with its biological activity. In the context of PLP-dependent enzymes, SAR studies involving analogs like 6-fluoropyridoxamine 5'-phosphate help elucidate the roles of different functional groups on the coenzyme in binding and catalysis. uga.edu

The introduction of a fluorine atom into the pyridoxal (B1214274) ring profoundly influences the electronic properties of the coenzyme while causing minimal steric perturbation. Specifically, in studies of 6-fluoropyridoxal (B1227776) 5'-phosphate and this compound, the 6-fluoro substituent was found to decrease the basicity of the pyridine (B92270) ring nitrogen by more than 10,000-fold. nih.gov Despite this significant electronic change, the modified coenzymes bind to the apo-form of cytosolic aspartate aminotransferase predominantly in their dipolar ionic forms, similar to the natural coenzymes. nih.gov

This demonstrates that the strong basicity of the ring nitrogen is not an absolute prerequisite for binding. The enzyme reconstituted with these fluorinated analogs retains considerable catalytic function, exhibiting about 42% of the activity of the native enzyme. nih.gov This retention of activity suggests that the fundamental catalytic machinery is not entirely disrupted by the electronic changes induced by fluorine substitution.

Furthermore, the fluorine nucleus serves as a highly sensitive NMR probe. nih.gov Its chemical shift is responsive to changes in the protonation state of the ring nitrogen and other nearby groups within the enzyme's active site, providing a powerful tool to monitor the local environment during substrate binding and catalysis. nih.gov

Table 1: Properties of 6-Fluoro-Substituted Coenzyme Analogs in Cytosolic Aspartate Aminotransferase

| Property | Observation | Citation |

| Ring Nitrogen Basicity | Reduced by over 10,000-fold compared to natural coenzyme. | nih.gov |

| Binding Form | Binds predominantly in the dipolar ionic ring form. | nih.gov |

| Catalytic Activity | Retains approximately 42% of the native enzyme's activity. | nih.gov |

| Utility as a Probe | The 19F nucleus acts as a sensitive NMR probe for monitoring protonation states. | nih.gov |

Comparing various derivatives of both pyridoxamine (B1203002) 5'-phosphate (PMP) and pyridoxal 5'-phosphate (PLP) reveals that even subtle structural changes can have significant and enzyme-specific consequences. pnas.org For instance, analogs modified at the 2-position of the pyridine ring, such as 2-nor-pyridoxal 5'-phosphate (lacking the 2-methyl group) and ω-methylpyridoxal 5'-phosphate, can effectively replace PLP as coenzymes for enzymes like aspartate aminotransferase and tryptophanase. pnas.orgnih.gov

However, the efficiency and binding affinity of these analogs vary dramatically between different enzymes. For aspartate apoaminotransferase, the affinity for norPLP is higher than for PLP, whereas for arginine apodecarboxylase, the affinity is much lower. pnas.org This highlights that modifications to the coenzyme structure affect not only coenzyme binding but also the conformation of the substrate-binding site, which in turn alters the affinity for the substrate. pnas.org

Similarly, studies comparing the B6 vitamers pyridoxine (B80251) (PN), pyridoxamine (PM), and pyridoxal (PL) in cellular models show that PM and PL are more effective than PN at rescuing folding-defective enzyme variants. nih.gov This is because PM and PL supplementation leads to higher intracellular concentrations of the active coenzymes PMP and PLP, whereas PN supplementation can lead to the accumulation of pyridoxine phosphate (B84403) (PNP), which can competitively inhibit the active enzyme by binding to the apoenzyme. nih.gov This underscores the importance of the specific vitamer form in determining the level of active holoenzyme. nih.govmayoclinic.org

Differential Effects on Enzyme Catalytic Efficiency and Mechanism

The modification of the PLP coenzyme directly impacts the kinetic parameters of the enzymatic reactions they catalyze. pnas.org Changes in the substituent at the 2-position of PLP, for example, markedly affect the individual kinetic parameters, and these effects are not uniform across different enzymes. pnas.org

For aspartate aminotransferase, using ω-methylPLP as the coenzyme decreases the Michaelis constant (Km) for its substrates compared to the native PLP enzyme. pnas.org In contrast, for arginine decarboxylase, the same analog increases the Km for its substrate. pnas.org The norPLP analog also produces distinct, non-parallel variations in kinetic parameters. pnas.org These findings indicate that alterations in the coenzyme structure can either increase or decrease the apparent affinity of the holoenzyme for its substrates, depending on the specific enzyme . pnas.org

The catalytic mechanism itself can also be affected. In studies with 6-fluoropyridoxal phosphate, the binding of dicarboxylate inhibitors was found to markedly alter the tautomeric equilibrium of the Schiff base, providing insights into proton transfer dynamics during catalysis. nih.gov The fluorine probe revealed that during tautomerization, a proton is synchronously moved from the ring nitrogen to an active site aspartate residue, a detail of the catalytic cycle made visible by the analog. nih.gov

Table 2: Comparative Effects of PLP Analogs on Kinetic Parameters of Various Enzymes

| Enzyme | Coenzyme Analog | Effect on Substrate Km (Compared to PLP) | Citation |

| Aspartate Aminotransferase | ω-MethylPLP | Decreased | pnas.org |

| Tryptophanase | ω-MethylPLP | Not Markedly Changed | pnas.org |

| Arginine Decarboxylase | ω-MethylPLP | Increased | pnas.org |

Principles of Rational Design for Novel Enzyme Modulators and Probes

The insights gained from studying analogs like this compound are instrumental in the rational design of new molecules to modulate enzyme activity. nih.gov Rational design is a strategy based on understanding the three-dimensional structure and catalytic mechanism of an enzyme to create specific inhibitors or novel biocatalysts. digitellinc.comnih.gov

The key principles guiding this process include:

Understanding Structure-Function Relationships : Detailed knowledge of how the coenzyme and substrate bind and how specific amino acid residues in the active site contribute to catalysis is essential. nih.gov Analogs help map these interactions.

Targeting Specific Interactions : By identifying key interactions, modulators can be designed to disrupt or enhance them. For example, knowing that the 6-fluoro substituent of this compound is tolerated allows for further modifications at this position to create potent and specific inhibitors. nih.govnih.gov

Computational Modeling : Techniques like molecular docking and molecular dynamics simulations allow for the virtual screening of potential modulators and the prediction of how mutations will affect enzyme function before they are created in the lab. digitellinc.com

Use of Probes : Analogs containing reporter groups, such as the fluorine atom in this compound, are invaluable. nih.gov They act as probes to study the enzyme's dynamic behavior and the mechanism of inhibition, providing direct feedback for the design process. nih.govnih.gov

By applying these principles, researchers can move from simply studying enzyme mechanisms to actively engineering them, creating highly specific inhibitors for therapeutic applications or designing novel enzymes with enhanced catalytic properties for biotechnology. nih.govdigitellinc.comnih.gov

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis of Interactions

Quantum mechanical calculations have been instrumental in elucidating the electronic properties of FPNP and its interactions. Studies have investigated the chemical and spectroscopic properties of 6-fluoropyridoxamine 5'-phosphate, revealing that the presence of the 6-fluoro substituent dramatically reduces the basicity of the ring nitrogen by over 10,000-fold. nih.gov Despite this significant change in basicity, the modified coenzyme still predominantly binds in its dipolar ionic ring form, similar to the natural coenzyme. nih.gov

Nuclear Magnetic Resonance (NMR) measurements, a key experimental technique complemented by QM calculations, show that the ring nitrogen of bound FPNP is protonated at a pH of 7 or lower and becomes deprotonated at a higher pH, with a pKa of approximately 8.2. nih.gov These computational and spectroscopic analyses provide a detailed picture of the protonation states and electronic distribution of FPNP within a biological environment.

Molecular Docking and Scoring for Predicted Enzyme-Compound Binding Poses

Molecular docking and scoring are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of FPNP, these methods are crucial for understanding how it interacts with the active sites of enzymes.

Future Directions in 6 Fluoropyridoxamine 5 Phosphate Research

Exploration of Undiscovered Enzymatic Targets and Pathways

The primary utility of 6-FPMP lies in its ability to interact with enzymes that naturally utilize PLP and PMP. While initial studies have confirmed its interaction with specific enzymes, a vast landscape of potential targets remains to be explored.

Research has demonstrated that 6-FPMP can be combined with the apo-form of cytosolic aspartate aminotransferase. The resulting enzyme, containing the modified coenzyme, retains approximately 42% of the catalytic activity of the native enzyme and binds substrates and inhibitors in a normal fashion. nih.gov This finding confirms that the fluorine substitution at the 6-position does not abolish its function as a coenzyme, making it a valuable probe for this well-characterized transaminase.

Future research should systematically investigate the interaction of 6-FPMP with other classes of PLP-dependent enzymes. These enzymes are crucial for a multitude of metabolic pathways, particularly in amino acid metabolism. By acting as a coenzyme, PLP facilitates reactions such as transamination, decarboxylation, racemization, and elimination/substitution reactions. The introduction of 6-FPMP into these systems could reveal subtle differences in mechanism and regulation.

A systematic screening of 6-FPMP against a diverse panel of PLP-dependent enzymes could identify novel targets and reveal unique inhibitory or activation profiles. This exploration could uncover previously unknown regulatory roles of these enzymes and their involvement in various metabolic pathways.

Table 1: Potential Classes of PLP-Dependent Enzymes for Future 6-FPMP Studies

| Enzyme Class | Example Reaction | Potential Research Focus with 6-FPMP |

| Aminotransferases | Aspartate to oxaloacetate | Further characterization of kinetic and structural effects. |

| Decarboxylases | L-Dopa to dopamine | Investigating the role of the coenzyme in catalysis and substrate specificity. |

| Racemases | L-Alanine to D-Alanine | Probing the mechanism of stereochemical control. |

| Synthases | Cystathionine β-synthase | Elucidating the impact of the fluoro group on complex reaction cascades. |

| Lyases | Serine hydroxymethyltransferase | Studying one-carbon metabolism and potential for selective inhibition. |

Development of Advanced Methodologies for In Situ Probing of Biochemical Processes

A significant advantage of 6-FPMP is the presence of the fluorine atom, which serves as a powerful spectroscopic probe. This opens the door to advanced analytical techniques for studying enzyme-coenzyme interactions in real-time and within a complex biological matrix.

The fluorine nucleus is a convenient and sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Studies using 6-FPMP with cytosolic aspartate aminotransferase have shown that the ¹⁹F NMR signal is highly sensitive to changes in the protonation state of the pyridine (B92270) ring nitrogen. nih.gov Specifically, the ring nitrogen of the bound 6-FPMP is protonated at pH 7 and below, but becomes deprotonated at a higher pH with a pKa of about 8.2. nih.gov This property allows for precise measurement of the microenvironment within the enzyme's active site.

Future research can expand the application of ¹⁹F NMR to other 6-FPMP-enzyme complexes. This would enable detailed investigation of:

Enzyme-ligand binding: Monitoring changes in the ¹⁹F chemical shift upon the binding of substrates, inhibitors, or allosteric modulators.

Catalytic intermediates: Trapping and characterizing transient intermediates in the enzymatic reaction cycle, which are often difficult to observe with other methods.

Conformational changes: Detecting shifts in the ¹⁹F signal that correspond to conformational changes in the enzyme during catalysis.

The development of these in situ probing methodologies will provide unprecedented insight into the dynamic nature of enzyme catalysis and regulation.

Integration with Systems Biology Approaches for Network Perturbation Analysis

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as proteomics (the study of proteins) and metabolomics (the study of metabolites). 6-FPMP is a well-suited tool for such approaches because it can act as a specific perturbing agent for a targeted set of metabolic pathways.

By introducing 6-FPMP into a cellular or organismal system, researchers can selectively modulate the activity of specific PLP-dependent enzymes. The downstream consequences of this perturbation can then be monitored on a global scale. For instance, a combined proteomics and metabolomics approach could be employed to analyze the changes in protein expression and metabolite concentrations in response to 6-FPMP exposure. nih.gov

This strategy could elucidate:

Novel pathway connections: Uncovering previously unknown links between vitamin B6 metabolism and other cellular processes.

Metabolic bottlenecks: Identifying enzymes whose inhibition by 6-FPMP leads to the accumulation of specific metabolites, indicating a critical control point in a pathway.

Compensatory mechanisms: Observing how the cellular network adapts to the perturbation of a specific node, revealing the robustness and plasticity of metabolic pathways.

Integrating the data from these experiments into computational models of cellular networks can help to build more accurate predictive models of metabolism and disease. nih.gov

Harnessing Compound Analogs for Mechanistic Enzymology Discoveries and Tool Development

The successful application of 6-FPMP encourages the development of a broader toolkit of fluorinated vitamin B6 analogs. By systematically modifying the pyridoxine (B80251) ring at other positions, or by introducing different functional groups, a library of novel probes could be created.

The synthesis of new analogs could be guided by the known structures of PLP-dependent enzyme active sites. These new compounds could be designed to have:

Enhanced selectivity: Targeting specific enzymes or enzyme families with greater precision.

Different mechanistic effects: Some analogs might act as slow-binding inhibitors, while others could be mechanism-based inactivators or fluorescent probes.

Varied physicochemical properties: Modifying properties like cell permeability to enable studies in living cells and organisms.

The development of fluorescent analogs is a particularly promising direction. While not directly an analog of 6-FPMP, the chemo-enzymatic synthesis of fluorescent nucleoside analogs demonstrates a powerful approach that could be adapted for vitamin B6 derivatives. mdpi.com A fluorescent 6-FPMP analog could be used in high-throughput screening assays to discover new enzyme inhibitors or in cellular imaging experiments to visualize the localization and dynamics of vitamin B6 metabolism.

Table 2: Potential Future Analogs of 6-Fluoropyridoxamine 5'-phosphate and Their Applications

| Analog Modification | Potential Application | Research Goal |

| Additional ring substitutions | Probing specific enzyme-coenzyme interactions | To map the active site and understand the role of different functional groups. |

| Attachment of a fluorescent tag | Cellular imaging and high-throughput screening | To visualize coenzyme localization and discover new modulators of PLP-dependent enzymes. |

| Introduction of a photoreactive group | Photo-affinity labeling | To covalently link the coenzyme to its target enzyme for identification and structural analysis. |

| Isotopic labeling (e.g., ¹³C, ¹⁵N) | Mechanistic studies with NMR | To trace the path of atoms through the catalytic cycle. |

By expanding the repertoire of chemical tools based on the 6-FPMP scaffold, researchers can continue to unravel the intricate mechanisms of this essential class of enzymes.

Q & A

Q. What statistical approaches reconcile discrepancies in fluorinated cofactor efficacy across different enzyme isoforms?

- Methodological Answer : Apply multivariate ANOVA to assess isoform-specific responses, controlling for variables like pH, temperature, and cofactor concentration. Use hierarchical clustering (e.g., Ward’s method) to group isoforms by kinetic behavior. For mechanistic insights, perform principal component analysis (PCA) on structural descriptors (e.g., active site volume, hydrophobicity) derived from homology models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.